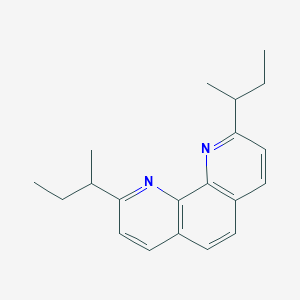

![molecular formula C41H28O27 B1254979 2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)

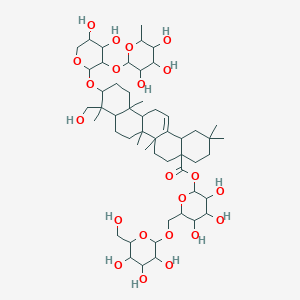

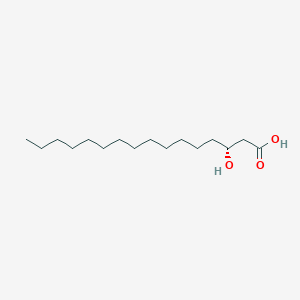

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid is a natural product found in Pleroma urvilleanum, Euphorbia makinoi, and other organisms with data available.

Applications De Recherche Scientifique

Synthesis and Stereochemistry

- The synthesis and stereochemistry of similar complex compounds have been explored. For instance, research on the synthesis of inhibitors for GABA uptake involved creating compounds with specific stereochemical configurations, such as 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and its analogs (Falch et al., 1999). The enantiomers of these compounds were obtained with high enantiomeric purities, demonstrating the significance of stereochemistry in the synthesis of complex organic compounds.

Antioxidant and Anti-radical Activity

- Phenolic acids, including 3,4,5-trihydroxybenzoic acid (a component of the compound ), have been studied for their antioxidant and anti-radical activities. These studies found that compounds with multiple hydroxyl groups bonded to an aromatic ring, particularly in ortho positions, exhibited strong antioxidant and anti-radical activity (Sroka & Cisowski, 2003).

Therapeutic Potential

- Research has shown that gallic acid (3,4,5-trihydroxybenzoic acid), a related compound, has therapeutic effects in the management of oxidative stress implicated in various diseases. Its derivatives have demonstrated significant antioxidant activity, suggesting potential medical applications (Oladimeji et al., 2020).

Electrochemical Applications

- Dihydroxybenzoic acid, which shares structural similarities with the compound , has been used in electrochemical studies for wastewater treatment. Such studies explore the degradation of pollutants and demonstrate the potential application of these compounds in environmental remediation (Leite et al., 2003).

Anti-Plasmodial Activity

- Compounds structurally related to the one have been isolated from natural sources and tested for biological activity, such as anti-plasmodial properties. This indicates the potential application of such complex compounds in developing new therapeutics (Lenta et al., 2015).

Antiviral Properties

- Gallic acid and related compounds have exhibited trypanocidal activity against various forms of Trypanosoma, suggesting the potential of such compounds in antiviral research and therapy (Koide et al., 1998).

Propriétés

Formule moléculaire |

C41H28O27 |

|---|---|

Poids moléculaire |

952.6 g/mol |

Nom IUPAC |

2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C41H28O27/c42-12-1-7-20(29(53)24(12)48)21-10(5-16(26(50)30(21)54)64-32-11(36(56)57)4-15(45)25(49)31(32)55)37(58)63-6-17-33(66-38(7)59)34-35(41(62)65-17)68-40(61)9-3-14(44)23(47)28(52)19(9)18-8(39(60)67-34)2-13(43)22(46)27(18)51/h1-5,17,33-35,41-55,62H,6H2,(H,56,57)/t17-,33-,34+,35-,41?/m1/s1 |

Clé InChI |

KBZKILXBWBDWAU-MDOPOXHGSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O |

Synonymes |

ellagitannin praecoxin A precoxin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)

![[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1254915.png)